
Propanol, (2-ethoxymethylethoxy)-
Übersicht
Beschreibung
Propanol, (2-ethoxymethylethoxy)-, also known as Dipropylene glycol monoethylether, is an organic compound with the molecular formula C8H18O3 and a molecular weight of 162.23 g/mol. It is a colorless liquid that is used in various industrial applications due to its solvent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanol, (2-ethoxymethylethoxy)- can be synthesized through the reaction of propylene oxide with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of Propanol, (2-ethoxymethylethoxy)- involves the use of large-scale reactors where propylene oxide and ethanol are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Propanol, (2-ethoxymethylethoxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sulfuric acid (H2SO4) and phosphoric acid (H3PO4) are commonly used.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Propanol, (2-ethoxymethylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in various chemical reactions and processes.
Biology: It is used in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent in drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and cleaning agents.
Wirkmechanismus
The mechanism of action of Propanol, (2-ethoxymethylethoxy)- involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and transport of other compounds. Its molecular structure allows it to interact with hydrophobic and hydrophilic molecules, enhancing their solubility and stability.
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxypropoxy)propan-1-ol: Similar in structure but with a methoxy group instead of an ethoxy group.
1-[3-(3-Methoxypropoxy)propoxy]-1-propanol: A more complex structure with additional propoxy groups.
Uniqueness: Propanol, (2-ethoxymethylethoxy)- is unique due to its balanced hydrophilic and hydrophobic properties, making it an effective solvent for a wide range of applications. Its specific molecular structure allows for versatile interactions with various compounds, enhancing its utility in different fields .
Eigenschaften
IUPAC Name |
1-(3-ethoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-3-8(9)11-7-5-6-10-4-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOSPWWMQDYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30025-38-8 | |
| Record name | Propanol, (2-ethoxymethylethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mixture of isomers | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinamine, 6-methyl-N-[(1S)-1-phenylethyl]-](/img/structure/B1507030.png)
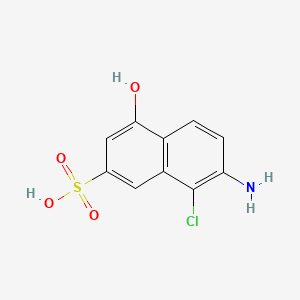
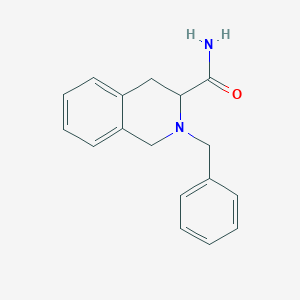
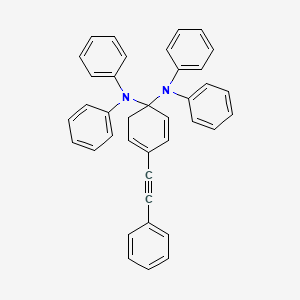
![C-[3-(3,5-DIMETHYL-PHENYL)-ISOXAZOL-5-YL]-METHYLAMINE](/img/structure/B1507036.png)
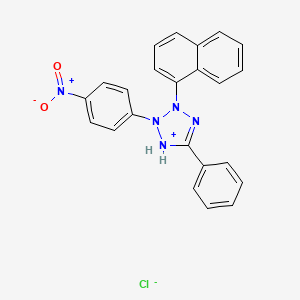

![Tert-butyl 4,5,7,8-tetrahydropyrazolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B1507040.png)
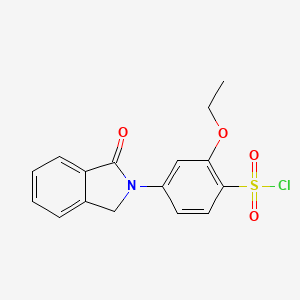
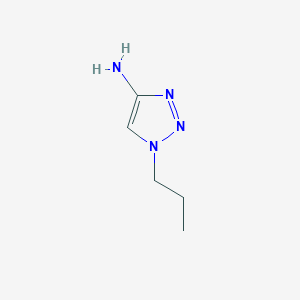
![2-(4-Methylphenyl)-2-[(2-methyl-2-propanyl)oxy]ethanol](/img/structure/B1507048.png)

![4-(5-Cyano-7-isopropylbenzo[d]oxazol-2-yl)benzoic acid](/img/structure/B1507050.png)
![1-Boc-4-[carboxy-(1H-indol-2-YL)-methyl]-[1,4]diazepane](/img/structure/B1507051.png)
